molecular formula C14H11ClN2O4 B7038643 methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate

methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate

Cat. No.: B7038643
M. Wt: 306.70 g/mol
InChI Key: HFDGLOJDUPNQAF-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and a methyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.

    Furan Ring Formation: The furan ring can be constructed via the cyclization of suitable precursors, often involving the use of acid catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones, which may have different biological activities.

    Substitution: The chlorine atom in the quinazolinone ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Dihydroquinazolinones.

    Substitution: Amino or thioquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the furan ring may enhance binding affinity and specificity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate: Lacks the chlorine atom, which may affect its biological activity.

    Ethyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

    Methyl 3-(5-bromo-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate: Contains a bromine atom instead of chlorine, potentially altering its chemical and biological properties.

Uniqueness

Methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly impact its reactivity and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-(5-chloro-4-oxo-2,3-dihydro-1H-quinazolin-2-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-20-14(19)11-7(5-6-21-11)12-16-9-4-2-3-8(15)10(9)13(18)17-12/h2-6,12,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGLOJDUPNQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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